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molecular formula C11H15NO4 B1618567 3-Nitroadamantane-1-carboxylic acid CAS No. 42711-76-2

3-Nitroadamantane-1-carboxylic acid

Cat. No. B1618567
M. Wt: 225.24 g/mol
InChI Key: VSRRAGQUKPLYMV-UHFFFAOYSA-N
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Patent
US06468487B1

Procedure details

Into a flask, 1 mmole of 1-carboxyadamantane, 0.1 mmole of N-hydroxyphthalimide and 6 ml of acetic acid were added to mix. The mixture was purged by nitrogen monoxide NO (about 1L) and oxygen O2 (about 1L), and then reacted for 20 hours at 110° C. with stirring. The reaction products were analyzed by gas chromatography, and, as a result, the conversion of 1-carboxyadamantane was 90%, and 1-carboxy-3-nitroadamantane (yield 80%) was formed.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0.1 mmol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]12[CH2:13][CH:8]3[CH2:9][CH:10]([CH2:12][CH:6]([CH2:7]3)[CH2:5]1)[CH2:11]2)([OH:3])=[O:2].[OH:14][N:15]1C(=O)C2=CC=CC=C2C1=O.C(O)(=[O:28])C>>[C:1]([C:4]12[CH2:13][CH:8]3[CH2:7][CH:6]([CH2:12][C:10]([N+:15]([O-:14])=[O:28])([CH2:9]3)[CH2:11]1)[CH2:5]2)([OH:3])=[O:2]

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
C(=O)(O)C12CC3CC(CC(C1)C3)C2
Name
Quantity
0.1 mmol
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C12CC3CC(CC(C1)C3)C2

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
to mix
CUSTOM
Type
CUSTOM
Details
The mixture was purged by nitrogen monoxide NO (about 1L) and oxygen O2 (about 1L)
CUSTOM
Type
CUSTOM
Details
reacted for 20 hours at 110° C.
Duration
20 h

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C12CC3(CC(CC(C1)C3)C2)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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